N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone moiety, and a trifluoromethyl-substituted benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Introduction of the Trifluoromethylbenzenesulfonamide Group: This step involves the reaction of the intermediate with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The trifluoromethylbenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor modulation, due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable feature in drug design.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-3-1-4-13(11-12)28(25,26)21-8-9-23-16(24)7-6-14(22-23)15-5-2-10-27-15/h1-7,10-11,21H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFQZMBEPWGWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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